9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid
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Overview
Description
9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[55]undecane-9-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the amino and carboxylic acid functional groups. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amino functionality during the synthesis.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of Functional Groups: The amino and carboxylic acid groups can be introduced through subsequent reactions. The amino group can be introduced via nucleophilic substitution or reductive amination, while the carboxylic acid group can be introduced through oxidation or hydrolysis reactions.
Protection and Deprotection: The Boc group is introduced to protect the amino group during the synthesis. After the desired transformations are complete, the Boc group can be removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can yield alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biology, the compound can be used as a probe to study the interactions of spirocyclic compounds with biological targets. Its amino and carboxylic acid groups allow for conjugation with biomolecules, enabling studies of protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its spirocyclic structure can impart unique pharmacological properties, such as increased stability and selectivity for biological targets.
Industry
In industry, the compound can be used in the development of new materials. Its spirocyclic structure can impart unique mechanical and thermal properties to polymers and other materials.
Mechanism of Action
The mechanism of action of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 9-[(tert-butoxy)carbonyl]-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate
- 9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
The uniqueness of 9-amino-3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid lies in its specific functional groups and spirocyclic structure. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, while the spirocyclic structure imparts unique physical and chemical properties.
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
9-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylic acid |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)22-13(21)18-10-8-15(9-11-18)4-6-16(17,7-5-15)12(19)20/h4-11,17H2,1-3H3,(H,19,20) |
InChI Key |
PENRWJKJWXLOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)(C(=O)O)N)CC1 |
Origin of Product |
United States |
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